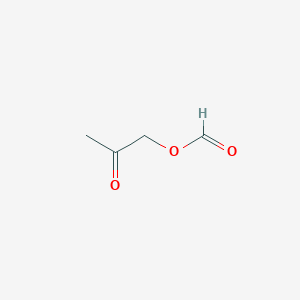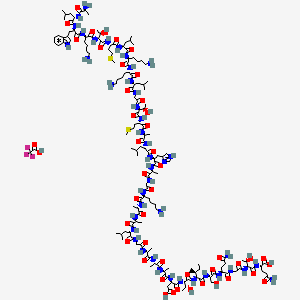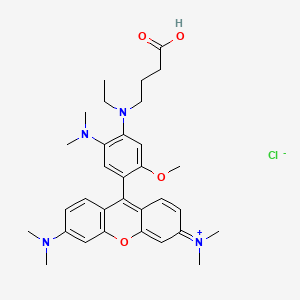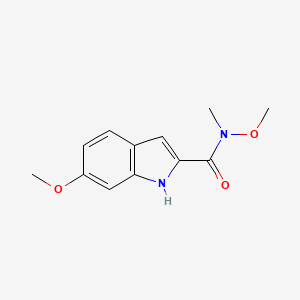
2-Propanone, 1-(formyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxopropyl formate, also known as formic acid 2-oxo-propyl ester, is an organic compound with the molecular formula C4H6O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of both a formate ester and a ketone functional group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Oxopropyl formate can be synthesized through several methods. One common approach involves the reaction of formic acid with acetone in the presence of a catalyst. The reaction typically occurs under mild conditions, with the formic acid acting as both a reactant and a solvent. Another method involves the esterification of formic acid with 2-oxopropanol, which can be catalyzed by acidic or basic catalysts .
Industrial Production Methods
In industrial settings, 2-oxopropyl formate is often produced through the hydroformylation (oxo process) of alkenes. This process involves the reaction of an alkene with carbon monoxide and hydrogen in the presence of a cobalt or rhodium catalyst. The resulting aldehyde is then oxidized to form the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxopropyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to formic acid and acetone.
Reduction: Reduction of 2-oxopropyl formate can yield 2-oxopropanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Formic acid and acetone.
Reduction: 2-Oxopropanol.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Oxopropyl formate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of biologically active molecules.
Industry: 2-Oxopropyl formate is used in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-oxopropyl formate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to form formic acid and 2-oxopropanol, which can then participate in further biochemical reactions. The formate ester group can also be involved in nucleophilic substitution reactions, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxopropyl acetate: Similar in structure but contains an acetate ester group instead of a formate ester group.
2-Oxopropyl butyrate: Contains a butyrate ester group, making it more hydrophobic compared to 2-oxopropyl formate.
2-Oxopropyl benzoate: Contains a benzoate ester group, which introduces aromaticity to the molecule.
Uniqueness
2-Oxopropyl formate is unique due to its combination of a formate ester and a ketone functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
10258-70-5 |
|---|---|
Molekularformel |
C4H6O3 |
Molekulargewicht |
102.09 g/mol |
IUPAC-Name |
2-oxopropyl formate |
InChI |
InChI=1S/C4H6O3/c1-4(6)2-7-3-5/h3H,2H2,1H3 |
InChI-Schlüssel |
WNVAJGCMEDTLIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)COC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)
![1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide](/img/structure/B14080008.png)
![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)

![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)
![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)
![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)


![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)

![4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)
